tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(2-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGXNAPNONOXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Primary Amine
Reagents :
- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc anhydride)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or sodium bicarbonate
Procedure :
- Ethylenediamine is dissolved in anhydrous DCM under nitrogen.
- Boc anhydride is added dropwise at 0°C, followed by TEA to scavenge HCl.
- The reaction is stirred at room temperature for 12–16 hours.
- The product, tert-butyl 2-aminoethylcarbamate, is isolated via extraction and vacuum distillation.
Key Considerations :
Amidation with 2-Bromobenzoyl Chloride
Reagents :
- tert-Butyl 2-aminoethylcarbamate
- 2-Bromobenzoyl chloride
- Solvent: DCM or THF
- Base: TEA or 4-dimethylaminopyridine (DMAP)
Procedure :
- tert-Butyl 2-aminoethylcarbamate is dissolved in DCM.
- 2-Bromobenzoyl chloride is added dropwise at 0°C, followed by TEA.
- The mixture is stirred at room temperature for 6–8 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–75% (typical for analogous bromobenzoyl derivatives).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Amidation | DCM | 0°C → RT | 70% |
| Amidation | THF | 0°C → RT | 65% |
| Amidation | DMF | 0°C → RT | 55% |
Findings :
Catalytic Additives
| Additive | Concentration | Yield |
|---|---|---|
| None | – | 65% |
| DMAP | 5 mol% | 75% |
| HOBt | 10 mol% | 70% |
Role of DMAP : Accelerates amidation by activating the acyl chloride.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), δ 3.35 (m, 2H, CH₂N), δ 7.25–7.80 (m, 4H, Ar–Br) |
| IR (cm⁻¹) | 3320 (N–H), 1685 (C=O), 1540 (C–Br) |
| MS (ESI+) | m/z 343.22 [M+H]⁺ |
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18) | ≥98% |
| TLC (EtOAc/Hexane) | Single spot (Rf = 0.45) |
Comparison with Related Compounds
| Compound | Synthetic Route | Yield | Unique Challenge |
|---|---|---|---|
| tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate | Analogous amidation | 70% | Lower solubility of para-isomer |
| tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate | Same procedure | 68% | Steric hindrance at meta-position |
Insight : Ortho-substitution in the target compound introduces steric effects, necessitating precise stoichiometry.
Challenges and Troubleshooting
Incomplete Amidation :
- Cause : Insufficient acyl chloride or competing hydrolysis.
- Solution : Use fresh 2-bromobenzoyl chloride and anhydrous conditions.
Di-Boc Byproduct :
- Cause : Excess Boc anhydride during protection.
- Solution : Limit Boc anhydride to 1.1 equivalents.
Purification Difficulties :
- Cause : Similar polarity of byproducts.
- Solution : Optimize gradient elution in column chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate group can be hydrolyzed to release the active amine, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Aromatic Carbamates
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS: 939760-49-3)
- Structure : Contains a 4-chlorophenyl group instead of 2-bromobenzoyl.
- Properties : Molecular weight 270.8 g/mol, purity ≥95% .
- Applications : Used in peptide synthesis; the chlorine atom provides electronic modulation but exhibits lower reactivity in cross-coupling compared to bromine .
tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate (CAS: 1353499-76-9)
- Structure : Features a 4-chloro-pyrimidine ring.
- Properties : Molecular weight 272.74 g/mol, used in nucleoside analog synthesis.
- Key Difference : The pyrimidine ring introduces hydrogen-bonding capabilities, enhancing interactions in biological systems compared to the purely aromatic 2-bromobenzoyl group .
Sulfonamide- and Ether-Functionalized Carbamates
tert-Butyl 2-(4-Sulfamoylphenoxy)-ethylcarbamate
- Structure: Contains a sulfamoylphenoxy group.
- Synthesis: Prepared via Mitsunobu reaction (Ph₃P/DIAD) with 4-hydroxybenzenesulfonamide, yielding a carbonic anhydrase inhibitor .
- Applications : Demonstrates biological activity (enzyme inhibition), unlike the target compound, which is primarily a synthetic intermediate .
tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate
Heterocyclic Carbamates
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a)
- Structure : Contains a pyrazole ring.
- Synthesis : Formed via hydrazine reaction (48% yield), with a melting point of 188–191°C .
- Applications : Used in medicinal chemistry for its hydrogen-bonding pyrazole moiety, offering divergent reactivity compared to the halogenated aromatic system .
tert-Butyl 2-((2-(2-hydroxybenzamido)ethyl)(methyl)amino)ethylcarbamate
Aminoethylcarbamates with Varied Backbones
tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4)
- Structure: Features hydroxyethyl and aminoethyl groups.
- Properties : Molecular weight 204.27 g/mol, predicted pKa 14.62 .
- Applications : Hydroxyethyl group enhances solubility in aqueous systems, unlike the hydrophobic 2-bromobenzoyl derivative .
tert-Butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate (CAS: 263162-13-6)
- Structure: Contains a methylaminoethyl side chain.
- Synthesis: Formed via Boc protection of N1-(2-aminoethyl)-N1-methylethane-1,2-diamine (75% yield) .
- Applications: Used in peptide modifications; the methylamino group alters steric and electronic profiles compared to the bromobenzoyl group .
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate (CAS Number: 561030-83-9) is a chemical compound with the molecular formula C14H20BrNO3. It features a tert-butyl group, a bromobenzoyl moiety, and an ethylcarbamate functional group. This unique structure imparts distinct reactivity and biological activity, making it a subject of interest in both chemical synthesis and biological research.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the hydrolysis of the carbamate group releases an active amine that can further interact with biological targets.
Applications in Research and Medicine
- Enzyme Inhibition Studies : The compound is utilized to study enzyme-substrate interactions and protein-ligand binding. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical assays.
- Drug Development : Researchers are investigating its potential as a prodrug that can be activated in targeted biological environments, thereby enhancing therapeutic efficacy while minimizing side effects.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, particularly against Gram-positive bacteria, including drug-resistant strains . Although specific data on this compound's antimicrobial activity is limited, its structural similarities to known antimicrobial agents warrant further investigation.
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 2-[(2-chlorobenzoyl)amino]ethylcarbamate | Contains chlorine instead of bromine | Less reactive; lower potential for halogen bonding |
| tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate | Different position of bromine substitution | Similar enzyme inhibition properties |
| tert-Butyl 2-[(2-fluorobenzoyl)amino]ethylcarbamate | Contains fluorine | Altered reactivity; potential for different biological interactions |
The presence of the bromine atom in this compound enhances its reactivity compared to its chloro and fluoro analogs, allowing for unique interactions in biological systems.
Case Studies and Research Findings
- Synthesis and Evaluation : A study demonstrated the synthesis of various derivatives of similar carbamate compounds, focusing on their inhibitory activities against specific enzymes. The findings suggested that modifications to the benzoyl moiety could significantly enhance inhibitory potency .
- Inhibition Assays : In vitro assays have shown that compounds with similar structures exhibit significant inhibition against various proteases, indicating that this compound may possess similar inhibitory capabilities .
- Target Identification : Ongoing research aims to identify the specific molecular targets of this compound through proteomics and metabolomics approaches, which could elucidate its mechanism of action further.
Q & A
Basic: What are the recommended synthetic protocols for preparing tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: React tert-butyl 2-aminoethylcarbamate with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor the reaction by TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
- Step 2: Purify the crude product via flash chromatography (SiO₂, gradient elution with hexane/EtOAc 3:1 to 1:1). Typical yields range from 85% to 97%, depending on reaction scale and purity of intermediates .
- Key Tip: Use molecular sieves (3Å) during condensation steps to absorb moisture and improve reaction efficiency .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques:
- 1H/13C NMR: Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet in 1H NMR; δ ~28–30 ppm in 13C NMR) and the 2-bromobenzoyl moiety (aromatic protons at δ ~7.3–8.1 ppm) .
- HR-MS: Validate molecular weight (calculated for C₁₄H₁₈BrN₂O₃: ~363.06 g/mol) with <2 ppm error .
- IR Spectroscopy: Look for carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: What strategies optimize diastereoselectivity in reactions involving this carbamate?
Methodological Answer:
- Chiral Auxiliaries: Introduce enantioselective pathways using iodolactamization or asymmetric hydrogenation (e.g., Pd/C with chiral ligands) to control stereochemistry at the ethylcarbamate backbone .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states through dipole interactions .
- Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee >98%) .
Advanced: How do hydrogen bond interactions influence the compound’s crystal packing?
Methodological Answer:
- X-ray Diffraction Studies: The 2-bromobenzoyl group participates in N–H···O=C hydrogen bonds (distance ~2.8–3.0 Å), forming a planar arrangement that stabilizes the crystal lattice.
- Impact on Solubility: Strong intermolecular H-bonding reduces solubility in non-polar solvents (e.g., hexane), necessitating polar solvents (e.g., DMSO) for recrystallization .
Advanced: How to address chemoselectivity challenges in modifying the carbamate group?
Methodological Answer:
- Protecting Groups: Use Boc (tert-butoxycarbonyl) to shield the amine during bromobenzoylation. Deprotect with TFA/DCM (1:4 v/v) at 0°C to avoid side reactions .
- Selective Alkynylation: Employ Cu(I)-catalyzed click chemistry to functionalize the amide group without disrupting the carbamate .
Advanced: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 150°C (TGA data). Store at –20°C under inert gas (Ar/N₂) to prevent Boc-group cleavage .
- pH Sensitivity: Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions. For aqueous work, buffer in neutral pH (6.5–7.5) using phosphate or HEPES .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential irritant dust .
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
- First Aid: For eye contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Advanced: How can researchers troubleshoot low yields in coupling reactions involving this carbamate?
Methodological Answer:
- Catalyst Screening: Test Pd₂(dba)₃/XPhos or Ni(COD)₂ for Buchwald-Hartwig aminations, optimizing ligand-to-metal ratios (1:1 to 2:1) .
- Byproduct Analysis: Use LC-MS to identify unreacted 2-bromobenzoyl chloride (m/z ~217) or hydrolyzed intermediates. Add scavengers (e.g., polymer-bound TEA) to sequester excess acid .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 85% vs. 97%)?
Methodological Answer:
- Variable Factors: Differences in solvent purity (anhydrous vs. technical grade), catalyst aging, or stirring efficiency (e.g., magnetic vs. mechanical stirring) significantly impact yields .
- Reproducibility: Standardize protocols using controlled moisture levels (<50 ppm H₂O, monitored by Karl Fischer titration) and pre-dried reagents .
Advanced: What role does this carbamate play in medicinal chemistry applications?
Methodological Answer:
- Intermediate Utility: Serves as a precursor to CCR2 antagonists (via iodolactamization) or protease inhibitors (e.g., HCV NS3/4A) by functionalizing the ethylamine moiety .
- In Vivo Studies: Incorporate radiolabels (e.g., ¹⁴C at the carbonyl) for pharmacokinetic tracing, ensuring Boc deprotection occurs post-administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
